molecular formula C15H13F3N2O3 B5694954 N-(4-methoxyphenyl)-N'-[4-(trifluoromethoxy)phenyl]urea

N-(4-methoxyphenyl)-N'-[4-(trifluoromethoxy)phenyl]urea

Cat. No. B5694954
M. Wt: 326.27 g/mol
InChI Key: TUIPVPBUQLRZQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-methoxyphenyl)-N'-[4-(trifluoromethoxy)phenyl]urea, also known as Roflumilast, is a selective phosphodiesterase-4 (PDE4) inhibitor that has been extensively studied for its potential therapeutic applications. It belongs to a class of drugs known as anti-inflammatory agents and has been shown to have anti-inflammatory, immunomodulatory, and bronchodilatory effects. In

Mechanism of Action

N-(4-methoxyphenyl)-N'-[4-(trifluoromethoxy)phenyl]urea selectively inhibits the PDE4 enzyme, which is responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, this compound increases the levels of cAMP, which in turn activates protein kinase A (PKA) and leads to the activation of various anti-inflammatory pathways. This compound also inhibits the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), and increases the production of anti-inflammatory cytokines, such as interleukin-10 (IL-10).
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It inhibits the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammation. It also inhibits the production of reactive oxygen species (ROS) and the expression of adhesion molecules, which are involved in the recruitment of inflammatory cells to the site of inflammation. This compound has also been shown to have bronchodilatory effects, which make it a promising candidate for the treatment of COPD and asthma.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(4-methoxyphenyl)-N'-[4-(trifluoromethoxy)phenyl]urea is its selectivity for PDE4, which makes it a more specific inhibitor compared to other PDE inhibitors. This selectivity reduces the risk of side effects and makes it a more suitable candidate for therapeutic applications. However, this compound has some limitations for lab experiments. It is a highly lipophilic compound, which makes it difficult to dissolve in aqueous solutions. It also has a short half-life, which requires frequent dosing in animal experiments.

Future Directions

There are several future directions for the research on N-(4-methoxyphenyl)-N'-[4-(trifluoromethoxy)phenyl]urea. One of the areas of interest is the potential use of this compound in the treatment of psoriasis and atopic dermatitis. This compound has been shown to have anti-inflammatory effects in these diseases, and further research is needed to explore its potential therapeutic applications. Another area of interest is the development of new formulations of this compound that can improve its solubility and bioavailability. Finally, the role of this compound in the regulation of immune responses and its potential use in the treatment of autoimmune diseases should be further explored.
Conclusion:
In conclusion, this compound is a promising candidate for the treatment of various diseases, including COPD, asthma, psoriasis, and atopic dermatitis. Its selective inhibition of PDE4 and its anti-inflammatory and immunomodulatory effects make it a potential therapeutic agent. Further research is needed to explore its potential applications and to develop new formulations that can improve its solubility and bioavailability.

Synthesis Methods

The synthesis of N-(4-methoxyphenyl)-N'-[4-(trifluoromethoxy)phenyl]urea involves the reaction between 4-methoxyaniline and 4-trifluoromethoxybenzoyl chloride, followed by the reaction with urea. The final product is obtained by recrystallization from a suitable solvent.

Scientific Research Applications

N-(4-methoxyphenyl)-N'-[4-(trifluoromethoxy)phenyl]urea has been extensively studied for its potential therapeutic applications in various diseases, including chronic obstructive pulmonary disease (COPD), asthma, psoriasis, and atopic dermatitis. It has been shown to have anti-inflammatory and immunomodulatory effects, which make it a promising candidate for the treatment of these diseases.

properties

IUPAC Name

1-(4-methoxyphenyl)-3-[4-(trifluoromethoxy)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F3N2O3/c1-22-12-6-2-10(3-7-12)19-14(21)20-11-4-8-13(9-5-11)23-15(16,17)18/h2-9H,1H3,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUIPVPBUQLRZQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.